molecular formula C16H13BrClF2N3O2S B4583100 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No. B4583100
M. Wt: 464.7 g/mol
InChI Key: VEKVXMYWPMVEMT-UHFFFAOYSA-N
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Description

This chemical compound is a specialized molecule likely designed for advanced organic chemistry applications, including potentially pharmaceutical research, given its complex structure. The specificity of its substituents suggests it may be involved in selective receptor binding or may exhibit unique physicochemical properties valuable in drug development.

Synthesis Analysis

The synthesis of complex molecules similar to this compound typically involves multi-step organic reactions, including halogenation, carboxamide formation, and etherification. For example, practical synthesis approaches for analogous compounds have involved the use of Suzuki−Miyaura reactions followed by hydrolysis and amidation steps to introduce specific functional groups (T. Ikemoto et al., 2005).

Molecular Structure Analysis

The structural analysis of compounds with similar complexity often involves X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and MS, to elucidate their three-dimensional conformation and confirm the presence of specific functional groups (K. Kumara et al., 2018).

Scientific Research Applications

The compound 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide, due to its complex brominated and chlorinated structure, may share characteristics with other polyhalogenated compounds known for their environmental persistence and potential bioaccumulation. Research surrounding similar polyhalogenated compounds, such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), offers insights into the environmental behavior, analytical detection, and potential impacts of such chemicals.

Environmental Persistence and Detection

Studies on PCBs and PBDEs highlight the persistence of these compounds in the environment and their accumulation in the food chain (Shaw et al., 2013). The research underscores the importance of advanced analytical methods for detecting these compounds in environmental and biological samples, which could be applicable to the analysis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide.

Human and Environmental Health Risks

The study of PBDD/Fs and their toxicological profiles suggests that similar brominated and chlorinated compounds may contribute significantly to dioxin-like toxicity in exposed populations (Li et al., 2007). This underscores the potential health risks associated with exposure to complex halogenated compounds, including potential risks from 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide.

Analytical and Monitoring Approaches

The detection and quantification of halogenated compounds in human and environmental samples are critical for assessing exposure and risk. Techniques such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) are used for identifying and quantifying trace levels of PCDD/Fs and PBDD/Fs in complex matrices (Ericson Jogsten et al., 2010). Similar methodologies could be employed for the analysis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide, facilitating the evaluation of its environmental presence and potential impacts.

properties

IUPAC Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethylpyrazol-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClF2N3O2S/c1-6-12(7(2)23(3)22-6)21-15(24)14-11(18)10-9(25-16(19)20)5-4-8(17)13(10)26-14/h4-5,16H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVXMYWPMVEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

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